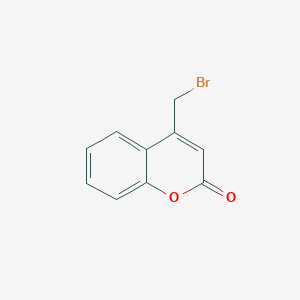

4-(Bromomethyl)-2H-1-benzopyran-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(bromomethyl)chromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrO2/c11-6-7-5-10(12)13-9-4-2-1-3-8(7)9/h1-5H,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFDNDAIFYLKIBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=O)O2)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10513398 | |

| Record name | 4-(Bromomethyl)-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10513398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82156-55-6 | |

| Record name | 4-(Bromomethyl)-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10513398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways to 4-(Bromomethyl)-2H-1-benzopyran-2-one

The synthesis of this compound is typically achieved through a multi-step process. This process commences with the formation of a 4-methyl-2H-1-benzopyran-2-one (4-methylcoumarin) derivative, which is subsequently subjected to bromination at the methyl group.

Multi-Step Synthesis Approaches

The general synthetic strategy involves two key stages: the construction of the coumarin (B35378) nucleus followed by the functionalization of the 4-methyl group. The initial formation of the 4-methylcoumarin (B1582148) core is a critical step, for which several classical condensation reactions have been established.

Condensation Reactions in Coumarin Synthesis

The synthesis of the prerequisite 4-methylcoumarin scaffold is commonly accomplished through one of several named condensation reactions, each utilizing different starting materials but all converging on the formation of the characteristic benzopyran-2-one ring system.

Pechmann Condensation : This is one of the most straightforward and widely used methods for the preparation of 4-methylcoumarins. nih.gov The reaction involves the condensation of a phenol (B47542) with a β-ketoester, typically ethyl acetoacetate, in the presence of an acid catalyst. researchgate.netmdpi.com A variety of catalysts can be employed, including concentrated sulfuric acid, indium(III) chloride, and solid acid catalysts like nano-crystalline sulfated-zirconia. nih.govmdpi.comnih.gov The reaction proceeds through an initial transesterification followed by an intramolecular cyclization and subsequent dehydration to yield the 4-methylcoumarin derivative. researchgate.net The choice of phenol determines the substitution pattern on the aromatic ring of the final product.

Perkin Reaction : The Perkin reaction provides an alternative route to coumarins. In its application for coumarin synthesis, it involves the condensation of a salicylaldehyde (B1680747) with an acid anhydride, such as acetic anhydride, in the presence of the sodium salt of the corresponding acid (e.g., sodium acetate). mdpi.com The reaction is believed to proceed via an intramolecular aldol-type condensation of an O-acetylsalicylaldehyde intermediate. organic-chemistry.org

Knoevenagel Condensation : This condensation reaction can also be adapted for coumarin synthesis. It typically involves the reaction of a salicylaldehyde with an active methylene (B1212753) compound, such as diethyl malonate or ethyl acetoacetate, in the presence of a basic catalyst like piperidine (B6355638) or an ionic liquid. nih.govfu-berlin.de The initial condensation product then undergoes cyclization to form the coumarin ring.

| Condensation Reaction | Starting Materials | Typical Catalyst/Conditions | Key Intermediate |

|---|---|---|---|

| Pechmann Condensation | Phenol, Ethyl Acetoacetate | Acid (e.g., H₂SO₄, InCl₃) | β-hydroxy ester |

| Perkin Reaction | Salicylaldehyde, Acetic Anhydride | Sodium Acetate | O-acetylsalicylaldehyde |

| Knoevenagel Condensation | Salicylaldehyde, Active Methylene Compound | Base (e.g., Piperidine) | α,β-unsaturated ester |

Bromination Techniques for Benzopyranone Derivatives

Once the 4-methylcoumarin precursor is synthesized, the crucial step of introducing the bromine atom at the allylic position is carried out. This transformation is most commonly achieved through free-radical bromination.

Allylic Bromination with N-Bromosuccinimide (NBS) : The use of N-Bromosuccinimide (NBS) is the preferred method for the selective bromination of the methyl group at the 4-position of the coumarin ring. organic-chemistry.org This reaction, known as the Wohl-Ziegler reaction, is typically carried out in a non-polar solvent such as carbon tetrachloride (CCl₄) and is initiated by a radical initiator (e.g., dibenzoyl peroxide) or by light. organic-chemistry.orgorganic-chemistry.org The advantage of using NBS is that it provides a low, constant concentration of elemental bromine (Br₂), which favors radical substitution at the allylic position over electrophilic addition to the double bond within the pyrone ring. organic-chemistry.orgnih.gov The mechanism involves the homolytic cleavage of the N-Br bond in NBS to generate a bromine radical, which then abstracts a hydrogen atom from the 4-methyl group to form a resonance-stabilized allylic radical. organic-chemistry.orgorganic-chemistry.org This radical then reacts with a molecule of Br₂ (generated from the reaction of NBS with HBr byproduct) to yield the desired this compound and a new bromine radical, thus propagating the chain reaction. organic-chemistry.orgnih.gov

Use of Elemental Bromine : While less common for selective allylic bromination due to potential side reactions, elemental bromine (Br₂) can also be used. However, controlling the reaction conditions is crucial to minimize the electrophilic addition of bromine to the C3-C4 double bond of the coumarin ring. wikipedia.org

Derivatization Strategies and Functional Group Interconversions

The presence of the highly reactive bromomethyl group makes this compound a versatile building block for further molecular elaboration. The carbon-bromine bond is susceptible to cleavage, allowing for the introduction of a wide range of functional groups.

Nucleophilic Substitution Reactions of the Bromomethyl Group

The primary mode of derivatization for this compound is through nucleophilic substitution, where the bromide ion acts as a good leaving group. This allows for the formation of new carbon-heteroatom and carbon-carbon bonds.

Reaction with Amines : Primary and secondary amines readily displace the bromide to form the corresponding 4-(aminomethyl)coumarin derivatives. researchgate.net This reaction is a standard S_N2 process where the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the bromomethyl group. The reaction is often carried out in the presence of a base to neutralize the hydrogen bromide that is formed.

Synthesis of Ethers : Alkoxides and phenoxides can act as nucleophiles to displace the bromide, leading to the formation of ethers. For instance, the reaction of 4-(bromomethyl)coumarins with vanillin (B372448) (a phenol derivative) in the presence of a base yields the corresponding ether. This reaction follows the principles of the Williamson ether synthesis.

Reaction with Thiols : Thiols and thiophenols, being excellent nucleophiles, can react with this compound to form thioethers (sulfides). The high nucleophilicity of the sulfur atom facilitates this substitution reaction.

| Nucleophile | Product Class | General Reaction |

|---|---|---|

| Amine (R₂NH) | 4-(Aminomethyl)coumarin | Coumarin-CH₂Br + R₂NH → Coumarin-CH₂NR₂ + HBr |

| Phenol (ArOH) | 4-(Aryloxymethyl)coumarin (Ether) | Coumarin-CH₂Br + ArOH + Base → Coumarin-CH₂OAr + Base·HBr |

| Thiol (RSH) | 4-(Arylthiomethyl)coumarin (Thioether) | Coumarin-CH₂Br + RSH + Base → Coumarin-CH₂SR + Base·HBr |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)

In addition to nucleophilic substitution, the bromomethyl group can participate in transition metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon bonds.

Suzuki-Miyaura Coupling : The Suzuki-Miyaura cross-coupling reaction has been successfully applied to 4-(bromomethyl)coumarins. organic-chemistry.org This reaction involves the palladium-catalyzed coupling of the bromomethyl compound (acting as the electrophile) with an organoboron reagent, typically a boronic acid or its ester (acting as the nucleophile). organic-chemistry.org The reaction is carried out in the presence of a palladium catalyst (e.g., Pd(OAc)₂) with a suitable ligand (e.g., a phosphine (B1218219) like PCy₃) and a base (e.g., Cs₂CO₃). organic-chemistry.org This methodology allows for the formation of 4-benzylcoumarin derivatives and the introduction of various aryl and heteroaryl moieties at the methylene position. organic-chemistry.org The catalytic cycle generally involves the oxidative addition of the 4-(bromomethyl)coumarin to the Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

While the Suzuki coupling is a prominent example, other palladium-catalyzed reactions such as the Heck, Sonogashira, and Negishi couplings are, in principle, applicable for the derivatization of appropriately functionalized coumarins, though their application specifically with this compound is less commonly reported.

Spectroscopic and Structural Characterization

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is a powerful tool for identifying the functional groups and vibrational modes within a molecule.

The FT-IR spectrum of 4-(bromomethyl)coumarin and its derivatives is characterized by several key absorption bands that confirm its structural features. Theoretical and experimental studies on related compounds like 7-methyl-4-bromomethylcoumarin and 4-bromomethyl-6-tert-butyl-2H-chromen-2-one provide a basis for assigning the vibrational modes. nih.govcore.ac.uk

The most prominent peak in the IR spectrum is the stretching vibration of the lactone carbonyl group (C=O) in the pyrone ring, which typically appears in the region of 1700-1740 cm⁻¹. The exact position can be influenced by substituents on the benzopyran ring. The C=C stretching vibrations of the aromatic ring and the pyrone ring are observed in the 1620-1450 cm⁻¹ region. The asymmetric and symmetric stretching vibrations of the C-O-C ether linkage in the lactone ring are also identifiable. dergipark.org.tr Aromatic C-H stretching vibrations are typically found above 3000 cm⁻¹, while the aliphatic C-H stretching of the bromomethyl group appears in the 2900-3000 cm⁻¹ range. Vibrations associated with the bromomethyl group, such as scissoring, wagging, twisting, and rocking modes, are found at lower frequencies. core.ac.uk The C-Br stretching vibration is expected to appear at a low wavenumber, typically in the range of 600-500 cm⁻¹.

Table 1: Characteristic FT-IR Vibrational Frequencies for Bromomethylcoumarin Derivatives

| Vibrational Mode | Frequency Range (cm⁻¹) | Description |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Stretching of C-H bonds on the benzene (B151609) ring. |

| Aliphatic C-H Stretch | 3000 - 2900 | Stretching of C-H bonds in the -CH₂Br group. |

| C=O Stretch (Lactone) | 1740 - 1700 | Stretching of the carbonyl group in the pyrone ring. |

| C=C Stretch (Aromatic/Pyrone) | 1620 - 1450 | Stretching of carbon-carbon double bonds. |

| CH₂ Scissoring | ~1420 | Scissoring deformation of the -CH₂Br group. core.ac.uk |

| C-O-C Stretch | 1300 - 1000 | Asymmetric and symmetric stretching of the ether linkage. |

Note: Data is compiled from studies on various substituted 4-(bromomethyl)coumarin compounds. nih.govcore.ac.uk

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. Studies on compounds such as 7-methyl-4-bromomethylcoumarin and 7-methoxy-4-bromomethylcoumarin have utilized Raman spectroscopy to provide a complete vibrational analysis. nih.govnanoient.org The Raman spectra of these compounds show characteristic bands for the coumarin (B35378) skeleton.

Key features in the Raman spectrum include strong bands corresponding to the C=C stretching modes of the aromatic and pyrone rings. The lactone C=O stretch is also visible, though often weaker than in the IR spectrum. The symmetric vibrations of the coumarin ring system are typically strong in the Raman spectrum. The vibrations of the bromomethyl group, including the C-Br stretch, are also detectable and can be assigned with the aid of computational calculations. nih.govcore.ac.uk Low-frequency vibrations below 150 cm⁻¹ can be assigned to lattice modes in the solid state. nih.gov

Table 2: Selected Raman Spectroscopy Bands for Bromomethylcoumarin Derivatives

| Vibrational Mode | Frequency Range (cm⁻¹) | Description |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Symmetric stretching of C-H bonds. |

| C=O Stretch (Lactone) | 1740 - 1700 | Carbonyl stretching vibration. |

| C=C Ring Stretch | 1620 - 1550 | Symmetric stretching of the aromatic and pyrone rings. |

| CH₂ Wagging/Twisting | 1350 - 1250 | Deformation modes of the bromomethyl group. core.ac.uk |

| Ring Breathing Modes | 1000 - 800 | Skeletal vibrations of the coumarin ring. |

Note: Data is based on findings from related substituted 4-(bromomethyl)coumarin molecules. nih.govcore.ac.uknanoient.org

Mass Spectrometry and Elemental Analysis

Mass spectrometry and elemental analysis are indispensable techniques for the characterization of "4-(Bromomethyl)-2H-1-benzopyran-2-one" and its derivatives. These methods provide precise information regarding the mass, molecular formula, and purity of the compound, which are critical for confirming its identity and structural integrity.

High-Resolution Mass Spectrometry (HRMS) is a powerful tool used to determine the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to a high degree of precision (typically within a few parts per million, ppm), HRMS allows for the unambiguous determination of a compound's molecular formula. shimadzu.co.kr This technique is crucial to distinguish between compounds that have the same nominal mass but different elemental compositions. benthamopen.combenthamopenarchives.com

For coumarin derivatives, HRMS is frequently employed to confirm the successful synthesis of a target molecule. For instance, in the analysis of 3-(bromoacetyl)coumarin, a related compound, HRMS analysis showed an m/z of 266.9665, which corresponded to the calculated value of 266.9657 for the protonated molecule [C₁₁H₈⁷⁹BrO₃]⁺, confirming its elemental composition. nih.gov

In the case of "this compound" derivatives, such as 4-(Bromomethyl)-7-methoxycoumarin, the expected monoisotopic mass for the molecular formula C₁₁H₉BrO₃ is 267.973506 Da. chemspider.com An HRMS analysis would be expected to yield a mass measurement that is extremely close to this theoretical value, typically with an error of less than 4 ppm, thereby confirming the molecular formula. shimadzu.co.kr

Table 1: HRMS Data for a Representative Derivative Interactive data table

| Compound Name | Molecular Formula | Theoretical Monoisotopic Mass (Da) | Analysis Type |

|---|

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is a cornerstone for assessing the purity of volatile and thermally stable compounds like coumarin derivatives, as well as for confirming their identity. nih.govresearchgate.net

In a typical GC-MS analysis, the sample is vaporized and separated based on its components' boiling points and interactions with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized (commonly by electron ionization, EI) and fragmented. The resulting mass spectrum is a unique "fingerprint" of the molecule, characterized by its molecular ion peak and specific fragmentation pattern. benthamopen.com

Studies on various coumarins using GC-MS have detailed their characteristic fragmentation pathways. benthamopenarchives.com A primary fragmentation of the coumarin core involves the loss of a carbon monoxide (CO) molecule from the pyrone ring. benthamopen.com The identity of "this compound" would be confirmed by matching its retention time and mass spectrum against a known standard. Purity is assessed by the presence of a single major peak in the chromatogram, with any minor peaks indicating the presence of impurities. While GC-MS is a powerful tool, it is noted that some highly polar or heat-labile coumarins can be challenging to analyze with this method. shimadzu.co.kr

X-ray Crystallography and Solid-State Structure Analysis

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state. This technique is paramount for understanding the precise spatial arrangement of atoms, bond lengths, bond angles, and intermolecular interactions, which collectively dictate the material's properties.

Single crystal X-ray diffraction has been successfully applied to elucidate the structures of several derivatives of "this compound". These studies provide unequivocal structural confirmation and detailed crystallographic data.

For example, the crystal structure of 7,8-Dimethyl-4-bromomethylcoumarin (C₁₂H₁₁BrO₂) has been determined. ijirt.orgnih.gov Similarly, the nitrated derivative, 4-Bromomethyl-7-methyl-6,8-dinitrocoumarin (C₁₁H₇BrN₂O₆), has also been characterized, confirming the positions of the nitro group substituents. nih.gov The crystallographic data from these studies offer a wealth of information about the solid-state arrangement of these molecules.

Table 2: Crystallographic Data for this compound Derivatives Interactive data table

| Derivative Name | Molecular Formula | Crystal System | Space Group | Unit Cell Dimensions |

|---|---|---|---|---|

| 7,8-Dimethyl-4-bromomethylcoumarin nih.gov | C₁₂H₁₁BrO₂ | Monoclinic | P2₁/c | a = 18.5025 Å, b = 9.8785 Å, c = 13.1639 Å, β = 118.908° |

The packing of molecules within a crystal is governed by a network of intermolecular interactions. In the derivatives of "this compound", weak C-H···O hydrogen bonds have been identified as a key stabilizing force in the crystal lattice. nih.govnih.gov

Table 3: Hydrogen Bond Geometry in 4-Bromomethyl-7,8-dimethylcoumarin Interactive data table

| D—H···A | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|

| C12—H12B···O2 | 0.97 | 2.40 | 3.342 | 163 |

(Data sourced from the supplementary materials of the crystallographic study of 4-Bromomethyl-7,8-dimethylcoumarin) nih.gov

Conformational analysis from X-ray diffraction data reveals the preferred three-dimensional shape of the molecule in the solid state. For derivatives of "this compound", a key structural feature is the near-planarity of the fused benzopyran ring system. nih.govnih.gov

In 7,8-Dimethyl-4-bromomethylcoumarin, the non-hydrogen atoms of the coumarin core are essentially coplanar. The bromomethyl group, however, is significantly displaced from this plane. The C-Br bond is inclined at an angle of 80.17° to the mean plane of the coumarin ring. nih.gov

A similar trend is observed in 4-Bromomethyl-7-methyl-6,8-dinitrocoumarin, where the benzopyran ring system is also largely planar. The bromomethyl group is twisted out of this plane, as described by the C2-C3-C10-Br torsion angle of 104.6°. nih.gov The nitro groups are also rotated out of the ring plane, with dihedral angles of 43.9° and 52.7°. nih.gov These findings are consistent with spectroscopic studies that predicted the allylic bromine atom to be oriented at an angle of approximately 100° to the coumarin plane. ijirt.org This twisting of the bromomethyl substituent appears to be a common conformational feature for this class of compounds in the crystalline state.

A comprehensive search of scientific literature and chemical databases has revealed a lack of specific computational and theoretical studies focused solely on the compound this compound. While research exists on the synthesis and reactivity of this compound, and computational analyses have been performed on its derivatives—such as 7-methoxy-4-bromomethylcoumarin—dedicated publications detailing the quantum chemical calculations and spectroscopic predictions for the parent molecule, as specified in the requested outline, are not available in the public domain.

To generate a scientifically accurate article with detailed research findings and data tables as instructed, it is imperative to draw from peer-reviewed studies that have explicitly performed these calculations (DFT, Ab Initio, and spectral modeling) on this compound. Without such source material, creating the requested content would involve speculation or the use of data from related but distinct molecules, which would violate the core requirements of accuracy and strict adherence to the specified subject.

Therefore, it is not possible to provide the requested article at this time due to the absence of the necessary foundational research in the scientific literature.

Computational and Theoretical Chemistry

Molecular Modeling and Dynamics Simulations

Computational and theoretical chemistry provides powerful tools to investigate the structural and dynamic properties of molecules, offering insights that complement experimental data. For 4-(Bromomethyl)-2H-1-benzopyran-2-one, molecular modeling and dynamics simulations can elucidate its conformational preferences and predict its interactions with biological targets, which is crucial for understanding its chemical behavior and potential applications.

The exploration of the conformational landscape of this compound involves identifying the molecule's preferred three-dimensional arrangements. While specific computational studies on the conformational analysis of the unsubstituted this compound are not extensively detailed in the available literature, structural information can be inferred from crystallographic studies of closely related derivatives.

For instance, the crystal structure of 4-Bromomethyl-6-methoxy-2H-chromen-2-one reveals that the coumarin (B35378) ring system is planar due to the continuous delocalization of electrons. This planarity is a common feature of the benzopyran-2-one core. The primary conformational flexibility in this compound arises from the rotation around the C4-C(methylene) bond of the bromomethyl group. The orientation of this group relative to the coumarin ring will define the molecule's conformational minima.

Computational methods such as Density Functional Theory (DFT) are often employed to study the structural and electronic properties of coumarin derivatives. These studies can determine optimized geometrical parameters and help in understanding the molecule's reactivity through the analysis of molecular electrostatic potential (MESP) and frontier molecular orbitals (FMOs). While a detailed conformational search for this compound is not explicitly reported, the principles of steric hindrance and electronic interactions would govern the preferred orientation of the bromomethyl substituent. The most stable conformers would likely minimize steric clashes between the bromine atom and the adjacent parts of the coumarin ring.

Molecular dynamics (MD) simulations could further elaborate on the dynamic behavior of the molecule in different environments, such as in solution. MD simulations track the atomic movements over time, providing a detailed picture of conformational transitions and the stability of different conformers. Such simulations for coumarin derivatives have been used to understand the stability of ligand-protein complexes, which is indicative of the molecule's conformational stability within a biological binding site. For example, MD simulations have been used to study the stability of kojic acid fused 2-amino-3-cyano-4H-pyran derivatives as tyrosinase inhibitors, revealing stable complex formation throughout the simulation.

Predicting the interaction of this compound with biological targets is a key aspect of computational chemistry, often explored through molecular docking studies. These studies predict the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. Several studies have investigated the docking of 4-bromomethylcoumarin derivatives into the active sites of various enzymes, providing insights into their potential biological activities.

For example, a series of new coumarin compounds synthesized from 4-bromomethylcoumarin derivatives were docked into the active site of cyclin-dependent kinase 2 (CDK2), with protein data bank (PDB) code 1KE9, to study their binding mode. nih.gov The results from these docking studies showed a strong correlation with the observed biological screening results, suggesting that the antiproliferative activity of these compounds may be due to the inhibition of CDK2. nih.gov

In another study, novel benzopyran-2-one derivatives were synthesized and their anticancer activity was evaluated. Molecular docking studies were performed using the Molsoft ICM 3.4-8c program to understand their mechanism of action. The results suggested that these compounds may act as inhibitors of topoisomerase I. nih.gov

The general approach in these docking studies involves preparing the 3D structure of the target protein and the ligand. The ligand is then placed into the active site of the protein, and various conformations and orientations are sampled to find the one with the most favorable binding energy. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are then analyzed to understand the basis of the binding. For instance, in silico molecular docking has been used to study the interactions of pyrrolo[1,2-a]quinoline (B3350903) analogues with fungal proteins from Candida albicans. mdpi.com

Pharmacological and Biochemical Investigations Mechanistic Focus

Enzyme Inhibition Mechanisms and Kinetics

While specific kinetic studies detailing the inhibitory effects of 4-(Bromomethyl)-2H-1-benzopyran-2-one on various enzymes are not extensively documented in publicly available research, the broader class of coumarin (B35378) derivatives has been the subject of numerous investigations. The following sections discuss the known inhibitory activities of coumarin compounds on key enzymes, providing a contextual framework for the potential actions of this compound.

Coumarin and its derivatives are recognized as a significant class of cholinesterase inhibitors, which are crucial in the management of Alzheimer's disease. nih.gov The primary therapeutic strategy involves inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) to increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain. nih.gov

Studies on various coumarin derivatives have demonstrated a range of inhibitory activities and mechanisms. For instance, some natural coumarins exhibit a mixed-type inhibitory mechanism against both AChE and BChE. researchgate.net The inhibitory potency of coumarin derivatives is often influenced by the nature and position of substituents on the coumarin scaffold. Research has shown that substitutions at various positions can lead to compounds with IC50 values ranging from the nanomolar to the micromolar scale. nih.gov For example, certain 6-aminocoumarin derivatives have shown potent AChE inhibition, with some compounds exhibiting IC50 values as low as 37 nM. nih.gov The specific inhibitory kinetics and potency of this compound against cholinesterases have yet to be reported in detail.

Table 1: Cholinesterase Inhibition by Select Coumarin Derivatives

| Compound/Derivative Class | Target Enzyme | Inhibition Type/Potency (IC50) | Reference |

|---|---|---|---|

| Natural Coumarins (from Murraya paniculata) | AChE & BChE | Mixed-type inhibition | researchgate.net |

| 6-Aminocoumarin Derivatives | AChE | Potent inhibition (e.g., 37 nM) | nih.gov |

This table presents data for the broader class of coumarin derivatives to provide context due to the absence of specific data for this compound.

Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the catabolism of monoamine neurotransmitters and are significant targets in the treatment of neurodegenerative diseases and depression. researchgate.netnih.gov The coumarin scaffold has been identified as a promising framework for the development of MAO inhibitors. researchgate.netscienceopen.com

Investigations into various coumarin derivatives have revealed that substitutions on the coumarin ring play a crucial role in both the potency and selectivity of MAO inhibition. For example, studies have shown that 3-phenyl substitution on the coumarin ring tends to enhance MAO-B inhibition, while 4-phenyl substitution favors MAO-A inhibition. researchgate.net Some 3-phenylcoumarin (B1362560) derivatives have demonstrated highly potent and selective MAO-B inhibition, with IC50 values in the low nanomolar range, significantly more potent than the reference compound R-(-)-deprenyl. nih.gov The mechanism of inhibition by these derivatives can vary, with some acting as competitive inhibitors and others exhibiting a mixed-type inhibition. researchgate.net Specific kinetic data for this compound as a MAO inhibitor is not currently available.

Table 2: Monoamine Oxidase Inhibition by Phenyl-Substituted Coumarin Derivatives

| Substitution Pattern | Preferred Target | Mechanism of Inhibition | Potency (IC50) | Reference |

|---|---|---|---|---|

| 3-Phenylcoumarins | MAO-B | Competitive | Nanomolar to micromolar range | researchgate.netnih.gov |

| 4-Phenylcoumarins | MAO-A | Mixed-type | Micromolar range | researchgate.net |

This table illustrates the structure-activity relationships for the broader class of coumarin derivatives due to a lack of specific data for this compound.

The coumarin scaffold is a versatile structure that has been shown to interact with a variety of other enzymes beyond cholinesterases and monoamine oxidases. For example, certain 4-methylcoumarin (B1582148) derivatives have been found to inhibit human neutrophil elastase and myeloperoxidase, enzymes involved in inflammatory processes. Additionally, some coumarin derivatives have been identified as allosteric inhibitors of MEK1, a key enzyme in the ERK/MAPK signaling pathway, which is implicated in cancer and inflammation. nih.gov These compounds were found to bind to an allosteric site on the inactive form of MEK1, thereby preventing its activation by upstream kinases. nih.gov The potential for this compound to modulate these or other enzymatic pathways remains an area for future investigation.

Molecular Target Identification and Interaction Profiling

One of the most specifically documented biochemical interactions of 4-(bromomethyl)coumarin derivatives is their ability to act as alkylating agents for nucleic acids, particularly RNA. The bromomethyl group at the 4-position is a reactive moiety that can form covalent bonds with nucleophilic sites on RNA bases.

Studies using various substituted 4-bromomethylcoumarins have demonstrated that these compounds can alkylate several ribonucleotides in transfer RNA (tRNA), including 4-thiouridine, pseudouridine, guanosine, and uridine, with a notable preference for uridine. The selectivity of this alkylation is highly dependent on the substitution pattern on the coumarin ring and, significantly, on the reaction conditions such as pH. For instance, reactions carried out at a slightly acidic pH of 6.5 in the presence of a high concentration of DMSO have been shown to influence the specificity of the alkylation. This reactivity makes 4-(bromomethyl)coumarin derivatives useful as fluorescent probes for studying RNA structure and function.

Table 3: RNA Alkylation Profile of 4-Bromomethylcoumarin Derivatives

| Alkylating Agent Class | RNA Substrate | Identified Nucleotide Adducts | Key Findings on Selectivity |

|---|---|---|---|

| Substituted 4-Bromomethylcoumarins | E. coli tRNA | 4-thiouridine, pseudouridine, guanosine, uridine | Uridine is the predominantly alkylated nucleotide. |

The binding of small molecules to proteins can lead to a variety of functional consequences, including allosteric modulation, where binding at one site affects the activity at another, distant site. jocpr.com Coumarin derivatives have been identified as allosteric modulators for certain enzymes and receptors. nih.gov

For example, a series of coumarin derivatives were found to act as allosteric inhibitors of MEK1 kinase. nih.gov These compounds bind to a site distinct from the ATP-binding pocket, stabilizing an inactive conformation of the enzyme and preventing its phosphorylation and activation by upstream kinases like BRAF. nih.gov This allosteric mechanism offers the advantage of not competing with the high intracellular concentrations of ATP. nih.gov

Table 4: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Acetylcholine |

| Acetylcholinesterase (AChE) |

| Butyrylcholinesterase (BChE) |

| Monoamine Oxidase A (MAO-A) |

| Monoamine Oxidase B (MAO-B) |

| R-(-)-Deprenyl |

| 4-thiouridine |

| Pseudouridine |

| Guanosine |

| Uridine |

| Dimethyl sulfoxide (B87167) (DMSO) |

| Human Neutrophil Elastase |

| Myeloperoxidase |

| MEK1 |

| BRAF |

| ATP |

Receptor Affinity and Selectivity Studies

Currently, there is a notable lack of specific data in peer-reviewed scientific literature detailing the receptor affinity and selectivity profile of this compound. While the broader class of coumarins has been investigated for their binding to various receptors, these findings cannot be directly extrapolated to this specific bromomethyl derivative without dedicated binding assays. Future research is required to elucidate the direct molecular targets and receptor interactions of this compound to understand its full pharmacological potential.

In Vitro Biological Activities (Mechanistic Assessment)

Coumarin derivatives are recognized for their bacteriostatic and fungistatic properties. jmchemsci.com The antimicrobial effects of coumarins are generally attributed to several mechanisms of action. These include the disruption of the microbial cell membrane integrity, which leads to the leakage of essential intracellular components and subsequent cell death. jmchemsci.com Additionally, these compounds can inhibit crucial cellular enzymes involved in microbial metabolic pathways. samipubco.com Another proposed mechanism involves the generation of reactive oxygen species (ROS), which induces oxidative stress within the microbial cells, leading to cellular damage. jmchemsci.com

While 4-(bromomethyl)coumarins are synthesized and investigated for their antimicrobial potential, specific studies detailing the precise molecular mechanisms of this compound against various bacterial and fungal strains are not extensively available. However, the antifungal action of coumarins against pathogens like Candida albicans has been linked to the induction of apoptosis, characterized by phosphatidylserine (B164497) externalization, DNA fragmentation, and nuclear condensation. nih.govnih.gov This process is often mediated by an increase in intracellular ROS and alterations in mitochondrial function. nih.govnih.gov

The anticancer potential of coumarin derivatives has been a subject of extensive research. researchgate.netnih.govlavierebelle.orgfrontiersin.org These compounds have been shown to inhibit the proliferation of various cancer cell lines through diverse mechanisms. nih.gov A study on a bromo-coumarin derivative demonstrated cytotoxic activity against the human breast cancer cell line MCF-7, with a calculated half-maximal inhibitory concentration (IC50) value presented in the table below. researchgate.net

Table 1: Cytotoxic Activity of a Bromo-Coumarin Derivative

| Compound | Cell Line | IC50 |

|---|---|---|

| Bromo-Coumarin | MCF-7 | 51.70 µM |

Data sourced from a study on the anticancer activity of a synthesized bromo-coumarin derivative. researchgate.net

The antitumor mechanisms of coumarins are multifaceted and include the induction of apoptosis (programmed cell death), inhibition of angiogenesis (the formation of new blood vessels that supply tumors), and interference with key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway. lavierebelle.orgfrontiersin.orgnih.gov Coumarins can trigger apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic proteins. nih.gov While these are established mechanisms for the coumarin class of compounds, dedicated studies are needed to confirm the specific antiproliferative and antitumor pathways activated by this compound.

Coumarin derivatives, including those synthesized from 4-(bromomethyl)coumarins, have demonstrated notable antioxidant and anti-inflammatory properties in vitro. scilit.com The antioxidant activity is often evaluated through their ability to scavenge free radicals, a key factor in oxidative stress-related cellular damage. scilit.com For instance, derivatives of substituted 4-bromomethyl coumarins have been assessed for their DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical-scavenging ability. scilit.com The antioxidant potential of polyphenolic coumarins is well-documented, with their efficacy being linked to their chemical structure, particularly the substitution pattern on the benzopyran ring. nih.govnih.gov

The anti-inflammatory effects of coumarins are mediated through various pathways. Research has shown that certain coumarin derivatives can inhibit the production of pro-inflammatory mediators. nih.govaimspress.com Vanillin (B372448) ethers synthesized from 4-(bromomethyl)coumarins have been screened for their anti-inflammatory activity. nih.gov The mechanisms underlying these effects often involve the modulation of inflammatory signaling cascades and the reduction of edema. nih.govresearchgate.net

Table 2: In Vitro Antioxidant Activity of Coumarin-Carbonodithioate Hybrids

| Compound Type | Assay | Activity |

|---|---|---|

| Coumarin-carbonodithioate hybrids | DPPH free radical-scavenging | Promising |

Derived from substituted 4-bromomethyl coumarins. scilit.com

The anticoagulant properties of coumarins are famously exemplified by warfarin (B611796) and other 4-hydroxycoumarin (B602359) derivatives. nih.govwikipedia.orgnih.gov The primary mechanism of action for these compounds is the inhibition of the vitamin K epoxide reductase complex. nih.govwikipedia.org This enzyme is crucial for the recycling of vitamin K, a cofactor required for the synthesis of several blood clotting factors in the liver. nih.govnih.gov By antagonizing vitamin K, these coumarins effectively reduce the production of functional clotting factors, leading to an anticoagulant effect. nih.govnih.gov

It is critical to note that this vitamin K antagonism is specifically associated with the 4-hydroxycoumarin scaffold. wikipedia.org There is currently no scientific evidence to suggest that this compound, which lacks the 4-hydroxy group, exerts its biological effects through the same mechanism of vitamin K antagonism. Therefore, it should not be classified as a vitamin K antagonist anticoagulant.

Applications in Chemical Research and Advanced Materials

Development of Fluorescent Probes and Derivatization Reagents

The coumarin (B35378) scaffold is renowned for its strong fluorescence in the visible region of the electromagnetic spectrum, making its derivatives, including 4-(bromomethyl)-2H-1-benzopyran-2-one, highly suitable for applications requiring sensitive detection methods. nih.gov

The reactive nature of the bromomethyl group allows this compound and its analogues to function as effective fluorescent labeling agents. This is particularly useful for tagging molecules that lack native fluorescence, thereby enabling their detection and quantification in complex biological systems. For instance, coumarin-based probes have been rationally designed to detect biological thiols, such as cysteine (Cys), homocysteine (Hcy), and glutathione (B108866) (GSH). rsc.orgmdpi.com These probes often exhibit a "turn-on" fluorescence response upon reacting with thiols, showing high sensitivity and specificity over other biologically relevant species. rsc.org The mechanism typically involves the reaction of the thiol with the probe, leading to the formation of a highly fluorescent product. rsc.org This capability is crucial for imaging and quantifying the concentration of intracellular thiols in living cells. rsc.org

In analytical chemistry, particularly in high-performance liquid chromatography (HPLC), derivatization is a key strategy for enhancing the detectability of analytes. rug.nl this compound and its analogues, such as 4-Bromomethyl-7-methoxycoumarin (B43491), are widely used as pre-column fluorescent derivatization reagents. rug.nlnih.gov They are especially effective for compounds containing a carboxylic acid group, which includes a vast range of biologically significant molecules like fatty acids, bile acids, and certain drugs. nih.govscilit.com

The derivatization reaction involves the formation of a stable, highly fluorescent ester by reacting the bromomethyl group of the coumarin reagent with the carboxylate anion of the target molecule. This process converts non-fluorescent acids into derivatives that can be detected with high sensitivity and selectivity using a fluorescence detector. rug.nlnih.gov This method has been successfully applied to the trace-level determination of organic compounds in biomedical and environmental samples. rug.nl

| Analyte Class | Derivatization Reagent Example | Application | Reference |

|---|---|---|---|

| Fatty Acids | 4-Bromomethyl-7-methoxycoumarin | Fluorimetric detection in reversed-phase HPLC. | nih.govscilit.com |

| Bile Acids | 4-Bromomethyl-7-methoxycoumarin | Separation and fluorometric analysis from biological samples. | sigmaaldrich.com |

| Pharmaceuticals (e.g., 5-Fluorouracil) | 4-Bromomethyl-7-methoxycoumarin | Determination in human plasma by HPLC-tandem mass spectrometry. | sigmaaldrich.com |

| Pesticides | 4-Bromomethyl-7-methoxycoumarin | Trace analysis in environmental samples. | nih.gov |

The coumarin nucleus is a key component in the design of photochromic and thermochromic materials—substances that change color reversibly upon exposure to light or heat, respectively. nih.govresearchgate.net These properties arise from the light- or heat-induced reversible transformation between two isomers with different absorption spectra. nih.govtubitak.gov.tr

Coumarin derivatives have been incorporated into more complex molecular systems, such as fulgimides and spiropyrans, to create photoswitchable fluorescent molecules. nih.govtubitak.gov.trnih.gov In these systems, the coumarin unit acts as the fluorescent component. Upon irradiation with UV light, the molecule undergoes a structural change (e.g., ring-closure) to a non-fluorescent form. nih.govtubitak.gov.tr This process can be reversed by exposing the material to visible light, restoring the initial fluorescent state. nih.govtubitak.gov.tr The efficiency of this fluorescence quenching can be very high, reaching up to 95% in some coumarin-fulgimide systems. nih.govtubitak.gov.trresearchgate.net This on/off switching capability makes these materials promising for applications in optical data storage and molecular switches. nih.govresearchgate.net Similarly, thermochromic behavior has been investigated in certain coumarin derivatives, where temperature changes induce a shift in the absorption maximum. nih.gov

Scaffold and Building Block Utilization in Medicinal Chemistry Design

The coumarin ring system is recognized as a "privileged scaffold" in medicinal chemistry. Its versatile structure and wide range of biological activities, including anticancer and anti-inflammatory properties, make it an excellent starting point for the design of new therapeutic agents. nih.govnih.govbenthamdirect.com

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores (the active parts of different drug molecules) into a single hybrid molecule. nih.gov This approach aims to create new chemical entities with improved affinity, better efficacy, and potentially a more desirable pharmacokinetic profile compared to the individual parent molecules. nih.govbenthamdirect.com The coumarin scaffold is frequently used in this strategy. nih.gov

By conjugating the coumarin moiety with other therapeutic pharmacophores such as chalcones, quinones, triazoles, or isatin, researchers have developed novel hybrid molecules with a wide spectrum of biological activities. nih.govresearchgate.netnih.gov For example, coumarin-chalcone hybrids have demonstrated interesting pharmacological properties including anticancer, antioxidant, and neuroprotective effects. researchgate.net Similarly, coumarin-quinone hybrids have shown significant activity against various cancer cell lines and microbes. nih.gov This rational design approach often leads to multifunctional agents that can act on multiple biological targets, which is particularly advantageous for treating complex diseases. nih.govnih.govsemanticscholar.org

| Hybrid Type | Combined Pharmacophores | Observed Enhanced Properties | Reference |

|---|---|---|---|

| Coumarin-Chalcone | Coumarin + Chalcone | Anticancer, antioxidant, neuroprotective | researchgate.net |

| Coumarin-Quinone | Coumarin + Quinone | Antiproliferative, antimicrobial, antioxidant | nih.gov |

| Coumarin-Triazole | Coumarin + Triazole | Antitubercular, anti-Alzheimer's | rsc.orgresearchgate.net |

| Coumarin-Isatin | Coumarin + Isatin | Anticancer (antitubulin agents) | nih.govsemanticscholar.org |

| Coumarin-Sulfonamide | Coumarin + Sulfonamide | Anticancer, antibacterial, antiviral | cu.edu.tr |

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for optimizing a lead compound into a potent and selective drug candidate. stanford.edu These studies involve systematically modifying the chemical structure of a molecule and evaluating the effect of these changes on its biological activity. nih.gov For coumarin derivatives, SAR studies have been crucial in identifying the structural features required for specific pharmacological actions. nih.govmdpi.com

For instance, in the development of anticancer agents, SAR studies on 4-methylcoumarin (B1582148) derivatives revealed that the type and position of substituents on the coumarin ring significantly influence cytotoxicity. nih.gov It was found that 7,8-dihydroxycoumarins bearing alkyl groups at the C3 position were a particularly effective subgroup against several human cancer cell lines. nih.gov Another study identified a derivative, 6-bromo-4-bromomethyl-7-hydroxycoumarin, as having reasonable cytotoxic activity. nih.gov Similarly, in the search for antifungal agents, SAR analysis demonstrated that the presence of electron-withdrawing groups (like nitro or acetate) on the coumarin skeleton tends to favor antifungal activity. mdpi.com These systematic studies provide a rational basis for designing more effective coumarin-based therapeutic agents. nih.govnih.govrsc.org

Role in Biosensing and Bioimaging Tool Development

The compound this compound, and its derivatives such as 4-bromomethyl-7-methoxycoumarin, serve as pivotal reagents in the development of fluorescent probes for biosensing and bioimaging. researchgate.netscbt.com The inherent fluorescence of the coumarin scaffold is harnessed for the sensitive detection and quantification of a wide array of biologically significant molecules. nih.gov The bromomethyl group at the 4-position provides a reactive site for covalently labeling molecules of interest, transforming them into fluorescent derivatives that can be easily detected and measured. dcu.ie

One of the primary applications is in the derivatization of carboxylic acids, including fatty acids. researchgate.netnih.gov By reacting 4-(bromomethyl)coumarin derivatives with these acids, stable, highly fluorescent esters are formed. researchgate.net This labeling technique allows for the detection of picomole quantities of acids after separation by methods like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). researchgate.net For instance, 4-bromomethyl-7-methoxycoumarin has been successfully employed as a fluorescent label for fatty acids, enabling their analysis via fluorescence spectrometry. nih.gov This methodology has been extended to various aromatic and heterocyclic acids, demonstrating broad applicability. researchgate.net

The versatility of coumarin-based probes extends to the detection of other biomolecules and environmental analytes. Researchers have synthesized a variety of coumarin fluorescent probes by modifying the core structure to achieve sensitivity and selectivity for specific targets such as metal ions (Cu²⁺, Hg²⁺, Zn²⁺), pH variations, and reactive oxygen species. nih.govrsc.org These probes often operate through mechanisms like Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), or Förster Resonance Energy Transfer (FRET). nih.govrsc.org The development of these sophisticated tools allows for real-time detection and visualization of analytes in complex biological systems. nih.gov

Furthermore, coumarin derivatives are instrumental in creating immunosensors. An amperometric biosensor based on an anti-7-hydroxycoumarin antibody has been developed to study antibody-antigen interactions. rsc.org The binding of the antibody to the electroactive 7-hydroxycoumarin, a metabolite of coumarin, results in a measurable decrease in the electrochemical signal, providing a novel method for investigating reaction kinetics and antibody specificity. dcu.iersc.org

Table 1: Applications of 4-(Bromomethyl)coumarin Derivatives in Biosensing

| Derivative | Analyte | Technique | Detection Limit | Reference |

| 3-[4-(bromomethyl)phenyl]-7-(diethylamino)-2H-1-benzopyran-2-one (MPAC-Br) | Lauric Acid | HPLC | 15 fmol | researchgate.net |

| 4-Bromomethyl-7-methoxycoumarin | Fatty Acids | TLC/Fluorescence Measurement | Picomole amounts | researchgate.net |

| 4-Bromomethyl-7-methoxycoumarin | 5-Fluorouracil | HPLC-Tandem Mass Spectrometry | Not Specified | |

| 4-Bromomethyl-7-methoxycoumarin | Sodium Monofluoroacetate | HPLC | Not Specified |

Precursors for Specialized Organic Materials

The unique photochemical properties of the coumarin nucleus make this compound a valuable precursor for a range of specialized organic materials. Its ability to undergo photo-induced reactions, coupled with its strong fluorescence, is exploited in the creation of advanced materials with applications in optics and data storage. nih.gov

Coumarin derivatives are a well-established class of fluorescent dyes and optical brightening agents, and 4-(bromomethyl)coumarin serves as a key building block in their synthesis. nih.govgoogle.com Optical brighteners function by absorbing ultraviolet light and re-emitting it in the blue region of the visible spectrum, which counteracts any yellowish cast of a material, making it appear whiter and brighter. nbinno.com Various 7-alkoxy coumarins substituted at the 3-position have been developed for use as fluorescent brightening agents, particularly for polyester (B1180765) fibres. google.com

The synthesis of "push-pull" fluorescent dyes, which feature electron-donating and electron-withdrawing groups at different ends of a conjugated system, often utilizes the coumarin scaffold. researchgate.net These dyes can exhibit large Stokes shifts and high fluorescence quantum yields, making them suitable for a variety of applications, including as molecular probes and markers in microscopy. abberior.rocks The reactivity of the bromomethyl group allows for the straightforward introduction of the coumarin fluorophore into larger molecular structures or for further chemical modification to fine-tune the dye's optical properties. nih.gov

Table 2: Examples of Coumarin-Based Dyes and Their Properties

| Coumarin Derivative Type | Substituents | Application | Key Property | Reference |

| 7-Dialkylamino-4-trifluoromethylcoumarins | 3-(Hetero)aryl or 3-[2-(Hetero)aryl]ethenyl groups | Super-resolution microscopy | Large Stokes shifts, photostability | abberior.rocks |

| 7-Alkoxy-3-(oxadiazolyl) coumarins | Methoxy, Ethoxy at C7; Phenyl, Pyridyl on oxadiazole | Optical brighteners for polyester | Brightening with good fastness to light | google.com |

| "Push-pull" furocoumarin and thienocoumarin dyes | Diethylamino group at C7; various electron-withdrawing groups | Fluorescent dyes | High fluorescence quantum yields | researchgate.net |

A significant application of coumarin derivatives is in the development of materials for high-density optical data storage. mdpi.comnih.govstoragenewsletter.com This technology leverages the reversible photo-induced [2+2] cycloaddition reaction (photodimerization) that coumarin moieties can undergo. nih.govmdpi.com When polymers containing coumarin side-groups are irradiated with UV light of a specific wavelength (typically >300 nm), the coumarin units dimerize, forming stable cyclobutane (B1203170) rings. mdpi.comresearchgate.net This dimerization process alters the optical properties of the material, such as its refractive index and second-harmonic generation (SHG) response, which can be used to "write" data. mdpi.com

The process is reversible; irradiating the dimerized material with higher-energy UV light (e.g., 254 nm) induces photocleavage, breaking the cyclobutane rings and reverting the coumarin units to their original state. mdpi.comresearchgate.net This reversibility allows for the erasing and rewriting of data in the same area of the material. nih.govstoragenewsletter.com Thin polymer films containing these coumarin derivatives have been investigated for non-linear optical data storage, where information can be written using femtosecond laser pulses via two-photon absorption and read using SHG microscopy. mdpi.comresearchgate.net This approach offers the potential for creating high-density, rewritable optical memory media. mdpi.com

Table 3: Research Findings on Coumarin-Based Optical Data Storage

| Polymer System | Key Mechanism | Writing Process | Erasing Process | Reading Method | Reference |

| Copolymers with coumarin side-groups | Reversible [2+2] photodimerization | Irradiation at λ > 300 nm | Irradiation at λ = 254 nm | Second Harmonic Generation (SHG) Microscopy | mdpi.com |

| Photo-responsive polymer with coumarin pendant groups | Reversible photoinduced [2+2] dimerization | Irradiation at λ > 300 nm | Irradiation at λ = 254 nm | Not specified | researchgate.net |

| Photoresponsive and biodegradable functional polyesters | Photodimerization of coumarin chromophores | Irradiation at 350 nm | Irradiation at 254 nm | Not specified | nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.